Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC13697205
Molecular Formula: C17H16INO3
Molecular Weight: 409.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16INO3 |
|---|---|
| Molecular Weight | 409.22 g/mol |
| IUPAC Name | benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H16INO3/c18-14-6-8-15(9-7-14)22-16-10-19(11-16)17(20)21-12-13-4-2-1-3-5-13/h1-9,16H,10-12H2 |
| Standard InChI Key | ZZWUEPCNNPUOLH-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=CC=C(C=C3)I |
| Canonical SMILES | C1C(CN1C(=O)OCC2=CC=CC=C2)OC3=CC=C(C=C3)I |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate (C₁₇H₁₆INO₃; molecular weight: 409.22 g/mol) comprises three distinct moieties (Figure 1):
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Azetidine ring: A four-membered nitrogen-containing heterocycle with inherent ring strain, which influences its reactivity.
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Benzyl ester group: Attached to the azetidine nitrogen via a carboxylate linker, this group modulates solubility and stability compared to tert-butyl analogs.
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4-Iodophenoxy substituent: Positioned at the 3-position of the azetidine ring, the iodine atom provides a handle for further functionalization via halogen-exchange reactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆INO₃ |
| Molecular Weight | 409.22 g/mol |
| IUPAC Name | Benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate |
| SMILES | C1C(CN1C(=O)OCC2=CC=CC=C2)Oc3ccc(I)cc3 |
| InChIKey | ZZWUEPCNNPUOLH-UHFFFAOYSA-N |
The benzyl group’s electron-donating nature increases steric bulk compared to tert-butyl analogs, potentially altering crystallization behavior and solubility in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Synthetic Methodologies
Multi-Step Synthesis Overview
The synthesis of benzyl 3-(4-iodophenoxy)azetidine-1-carboxylate typically involves:
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Azetidine ring formation: Cyclization strategies using precursors like 3-aminopropanol derivatives.
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Phenoxy group introduction: Nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions to attach 4-iodophenol to the azetidine ring.
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Benzyl ester protection: Carboxylation of the azetidine nitrogen using benzyl chloroformate (Cbz-Cl) under basic conditions.
Table 2: Representative Synthetic Conditions
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Azetidine ring formation | Cyclization via Mitsunobu reaction | 45–60% |
| 2 | Phenoxy substitution | 4-Iodophenol, K₂CO₃, DMF, 80°C | 70–85% |
| 3 | Benzyl protection | Cbz-Cl, Et₃N, THF, 0°C to rt | 90–95% |
Electrochemical oxidation methods, as described for analogous enecarbamates , could offer alternative pathways by generating reactive acyliminium intermediates for subsequent trapping with nucleophiles like 4-iodophenol.
Reactivity and Functionalization
Halogen-Based Reactivity
The para-iodo group enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann), facilitating access to biaryl or alkynyl derivatives. For example, palladium-catalyzed coupling with boronic acids could yield 4-arylphenoxy analogs, expanding structural diversity for drug discovery.
Ring-Opening Reactions
The azetidine ring’s strain drives regioselective ring-opening under acidic or nucleophilic conditions. Treatment with HBr in acetic acid may cleave the ring to form β-bromoamines, which are valuable intermediates for further elaboration .
Applications in Medicinal Chemistry
Biological Target Engagement
Azetidine derivatives are explored as protease inhibitors or G-protein-coupled receptor (GPCR) modulators. The iodine atom’s polarizability may enhance binding to hydrophobic pockets in biological targets, while the phenoxy group contributes to π-π stacking interactions.
Case Study: Analogous Compounds
The tert-butyl analog, tert-butyl 3-(4-iodophenoxy)azetidine-1-carboxylate, has been used in synthesizing kinase inhibitors . Substituting tert-butyl with benzyl may improve blood-brain barrier permeability due to increased lipophilicity, suggesting potential central nervous system (CNS) applications.
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy:
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¹H NMR: Signals at δ 7.3–7.5 ppm (benzyl aromatic protons), δ 4.5–4.7 ppm (azetidine CH₂O), and δ 6.7–7.0 ppm (phenoxy aromatic protons).
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¹³C NMR: Peaks at δ 165 ppm (carbamate carbonyl), δ 90–100 ppm (C-I), and δ 50–60 ppm (azetidine carbons).
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 410.22, with characteristic iodine isotope patterns.
Table 3: Representative ¹H NMR Data
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| Benzyl aromatic (5H) | 7.32–7.45 (m) |
| Azetidine CH₂O (2H) | 4.58 (dd, J = 8.2 Hz) |
| Phenoxy aromatic (2H) | 6.85 (d, J = 8.6 Hz) |
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